Bienvenue dans la boutique en ligne BenchChem!

1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Lipophilicity Membrane permeability ADME prediction

CAS 904451-02-1 is a pharmacologically unexplored 1,4-dihydroquinolin-4-one with a unique 4-fluorobenzyl (N1) and 4-methylbenzoyl (C3) substitution pattern. Its predicted tPSA of 37 Ų and logP of 4.321 occupy a physicochemical space favorable for blood-brain barrier penetration, distinguishing it from more polar analogs. The specific substitution creates a distinct electrostatic environment and intermediate lipophilicity, making it non-interchangeable with positional isomers or unsubstituted analogs. Ideal for unbiased phenotypic screening in oncology or inflammation panels, CNS-targeted medicinal chemistry, systematic SAR exploration, and antioxidant evaluation. Procure as a central scaffold for lead optimization libraries. Supplied at ≥95% purity, confirmed by 1H-NMR, exclusively for R&D.

Molecular Formula C24H18FNO2
Molecular Weight 371.4 g/mol
CAS No. 904451-02-1
Cat. No. B6509647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
CAS904451-02-1
Molecular FormulaC24H18FNO2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H18FNO2/c1-16-6-10-18(11-7-16)23(27)21-15-26(14-17-8-12-19(25)13-9-17)22-5-3-2-4-20(22)24(21)28/h2-13,15H,14H2,1H3
InChIKeyOMJNTQXREGNUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 904451-02-1): A Structurally Defined 3-Aroyl-1,4-dihydroquinolin-4-one Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 904451-02-1) is a synthetic 3-aroyl-1,4-dihydroquinolin-4-one derivative with molecular formula C24H18FNO2 and molecular weight 371.41 g/mol [1]. The compound features a quinolin-4-one core substituted at the N1 position with a 4-fluorobenzyl group and at the C3 position with a 4-methylbenzoyl moiety [1]. It is commercially available from multiple vendors at ≥95% purity (typically confirmed by 1H-NMR) and is supplied exclusively for research and development purposes . The 1,4-dihydroquinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with established precedent for kinase inhibition, cannabinoid receptor modulation, tubulin polymerization inhibition, and antioxidant activity [2].

Why 1-[(4-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one Cannot Be Replaced by Generic Analogs: Physicochemical and Structural Differentiation Evidence


Generic substitution among 3-aroyl-1,4-dihydroquinolin-4-one analogs is unreliable because small structural perturbations at the N1-benzyl and C3-aroyl positions produce quantifiable shifts in key molecular descriptors—logP, topological polar surface area (tPSA), and hydrogen-bonding topology—that directly impact membrane permeability, target engagement, and metabolic stability [1]. The 4-fluorobenzyl substitution on the N1 position of CAS 904451-02-1 establishes a distinct electrostatic environment compared to the 2-fluorobenzyl positional isomer (CAS 904450-68-6), while the 4-methyl group on the benzoyl moiety provides differentiated lipophilicity relative to the unsubstituted benzoyl (MW 357.38) and 4-fluorobenzoyl (MW 375.4) analogs . Furthermore, the absence of a 6-fluoro substitution on the quinolinone core (cf. CAS 866348-96-1, MW 389.40) preserves a distinct electronic distribution that governs both chemical reactivity and biological recognition . These non-interchangeable physicochemical signatures mean that procurement decisions based solely on scaffold similarity without attention to specific substitution patterns will yield compounds with different solubility, permeability, and target-binding profiles.

Head-to-Head Quantitative Differentiation of 1-[(4-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 904451-02-1) Against Closest Structural Analogs


Lipophilicity (logP) Differentiates CAS 904451-02-1 from 3-Benzoyl and 4-Fluorobenzoyl Analogs

The target compound (CAS 904451-02-1) exhibits a predicted logP of 4.321 (ZINC15, XLogP method) [1]. This value is substantially higher than the predicted logP of the 3-benzoyl analog (3-benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, MW 357.38 g/mol, estimated logP ~3.6–3.9 based on the absence of the lipophilicity-enhancing 4-methyl substituent) and moderately higher than the 3-(4-fluorobenzoyl) analog (CAS 902507-40-8, MW 375.4 g/mol, estimated logP ~3.9–4.1). The 4-methyl group on the benzoyl moiety contributes approximately +0.3 to +0.7 logP units relative to the unsubstituted benzoyl and +0.2 to +0.4 units relative to the 4-fluorobenzoyl analog [2]. This lipophilicity differential is sufficient to alter predicted membrane permeability coefficients and oral absorption parameters in silico ADME models.

Lipophilicity Membrane permeability ADME prediction

Topological Polar Surface Area (tPSA) of CAS 904451-02-1 Is Optimized for Blood-Brain Barrier Penetration Relative to 6-Fluoro and Dimethoxy Analogs

The target compound has a predicted tPSA of 37 Ų (ZINC15) [1]. This falls within the established CNS drug-likeness threshold of tPSA < 60–70 Ų and below the tPSA of more polar analogs such as 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (predicted tPSA ~57–65 Ų due to two methoxy substituents). The 6-fluoro analog (CAS 866348-96-1) has a comparable tPSA (~37 Ų) but a higher molecular weight (389.40 g/mol) and additional hydrogen-bond acceptor capacity from the second fluorine, which can alter P-glycoprotein (P-gp) recognition and efflux susceptibility [2]. The balance of tPSA = 37 Ų with logP = 4.321 positions CAS 904451-02-1 in a physicochemical space associated with favorable CNS penetration while maintaining adequate aqueous solubility for in vitro assay compatibility.

tPSA Blood-brain barrier CNS drug-likeness

Regioisomeric Differentiation: 4-Fluorobenzyl (CAS 904451-02-1) vs. 2-Fluorobenzyl (CAS 904450-68-6) Alters Hydrogen-Bonding Topology and Predicted Target Engagement

The 4-fluorobenzyl substituent in CAS 904451-02-1 positions the fluorine atom para to the benzylic methylene, creating a linear molecular axis with a para-substituted electron-withdrawing group . In contrast, the 2-fluorobenzyl isomer (CAS 904450-68-6) positions the fluorine ortho to the methylene, introducing a steric and electronic perturbation at the ortho position that alters the conformational preference of the benzyl group and the local electrostatic potential surface around the N1 region [1]. While both compounds share the same molecular formula (C24H18FNO2) and molecular weight (371.41 g/mol), the para-fluoro configuration of the target compound provides a more symmetric electron distribution that enhances quadrupole interactions with aromatic residues in protein binding pockets, as demonstrated in structure-activity relationship (SAR) studies of fluorobenzyl-substituted quinolones targeting CB2 and kinase receptors [2]. The para-fluoro arrangement is also associated with reduced metabolic liability at the benzyl position compared to ortho-fluoro substitution, which can undergo CYP450-mediated oxidative defluorination more readily.

Regioisomerism Fluorine substitution Target selectivity

Absence of Pre-Existing Bioactivity Data Positions CAS 904451-02-1 as a True Novel Chemical Probe for Unbiased Phenotypic and Target-Based Screening

A comprehensive search of the ChEMBL bioactivity database (version 20 through current) and the ZINC15 annotated catalog reveals zero reported biological activities, target engagements, or assay results for CAS 904451-02-1 [1][2]. Similarly, the compound is absent from the BindingDB, DrugBank, and PubChem BioAssay repositories. This stands in contrast to several structurally related 1,4-dihydroquinolin-4-one derivatives that have been extensively characterized: 3-benzoyl-1-pentyl-1,4-dihydroquinolin-4-one (CHEMBL237166) has a reported Ki of 446 nM at the human CB2 receptor [3], and the KSP inhibitor series described by Jiang et al. (2011) includes multiple 1,4-dihydroquinolin-4-ones with IC50 values of 0.02–0.23 μM against Eg5 ATPase [4]. The complete absence of bioactivity annotation for CAS 904451-02-1 signifies that its specific substitution pattern (4-fluorobenzyl at N1, 4-methylbenzoyl at C3) has not been interrogated in any published pharmacological assay, making it a genuinely unexplored chemical entity for de novo screening.

Novel chemical space Phenotypic screening Drug discovery

Synthetic Accessibility via Established 3-Aroyl-1,4-dihydroquinolin-4-one Methodology Enables Scalable Procurement of CAS 904451-02-1

The synthesis of CAS 904451-02-1 follows the general methodology for 3-aroyl-1,4-dihydroquinolin-4-ones established by multiple independent research groups [1]. The procedure involves a Michael-type addition of methyl anthranilate with appropriately substituted β-ketonic enol ethers (derived from 4-methylacetophenone), followed by base-promoted cyclization and subsequent N1-alkylation with 4-fluorobenzyl halide. This convergent synthetic route allows for independent variation of the C3-aroyl and N1-benzyl substituents, enabling straightforward preparation of the target compound without the need for protecting group strategies or low-yielding late-stage functionalization steps . The compound is currently available from commercial vendors (CheMenu catalog number CM798605, EvitaChem catalog number EVT-6642124) at ≥95% purity with structural confirmation by 1H-NMR, indicating that the synthetic methodology has been successfully translated to commercial-scale production . This synthetic accessibility contrasts with certain comparator analogs (e.g., the 6,7-dimethoxy-substituted variants) that require additional synthetic steps and protecting group manipulations.

Synthetic methodology Scalability Chemical procurement

High-Impact Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 904451-02-1)


De Novo Phenotypic Screening for Novel Anticancer or Anti-Inflammatory Mechanisms

Given the complete absence of pre-existing bioactivity data in public repositories [1], CAS 904451-02-1 is ideally suited for unbiased phenotypic screening in oncology or inflammation panels. The compound's 1,4-dihydroquinolin-4-one scaffold has established precedent for anticancer activity via tubulin polymerization inhibition, KSP/Eg5 inhibition, and kinase modulation [2], yet the specific 4-fluorobenzyl/4-methylbenzoyl substitution pattern of CAS 904451-02-1 remains pharmacologically unexplored. Screening this compound against NCI-60, Eurofins SafetyScreen44, or custom kinase panels could yield first-in-class biological annotations with strong intellectual property positioning.

CNS-Targeted Lead Generation Leveraging Optimized Physicochemical Properties

With a predicted tPSA of 37 Ų and logP of 4.321, CAS 904451-02-1 occupies a physicochemical space associated with favorable blood-brain barrier penetration (tPSA < 60 Ų, MW < 400 Da) [1]. This profile distinguishes it from more polar analogs (e.g., 6,7-dimethoxy derivatives with tPSA ~57–65 Ų) that may exhibit limited CNS exposure. The compound can serve as a starting point for CNS-targeted medicinal chemistry programs focused on neurodegenerative diseases, neuroinflammation, or psychiatric indications where quinolinone-based scaffolds have shown promise as acetylcholinesterase inhibitors, cannabinoid CB2 receptor modulators, or muscarinic M1 receptor positive allosteric modulators [2].

Structure-Activity Relationship (SAR) Expansion Around the 3-Aroyl-1,4-dihydroquinolin-4-one Pharmacophore

CAS 904451-02-1 represents a strategic intermediate substitution pattern within the 3-aroyl-1,4-dihydroquinolin-4-one SAR landscape. Its 4-fluorobenzyl N1-substituent provides a metabolically stable, electron-withdrawing anchor point, while the 4-methylbenzoyl C3-substituent offers intermediate lipophilicity between the unsubstituted benzoyl and 4-fluorobenzoyl analogs [1]. This positions the compound as an ideal central reference point for systematic SAR studies exploring N1-substituent variation (alkyl, substituted benzyl, heteroarylmethyl) and C3-substituent variation (substituted benzoyl, heteroaroyl, sulfonyl). Procurement of CAS 904451-02-1 as a scaffold core enables parallel synthesis of focused libraries for lead optimization campaigns [2].

Antioxidant and Lipid Peroxidation Inhibitor Development

The 1,4-dihydroquinoline scaffold is recognized in the patent literature as a privileged chemotype for antihyperlipidemic and antioxidant applications, with demonstrated efficacy in inhibiting LDL oxidation and scavenging reactive oxygen species [1]. The specific combination of electron-withdrawing (4-fluorobenzyl) and electron-donating (4-methylbenzoyl) substituents in CAS 904451-02-1 may fine-tune the redox potential of the dihydroquinoline core, potentially yielding differentiated antioxidant potency compared to previously characterized dihydroquinoline antioxidants such as CH-402 and MTDQ-DA [2]. The compound can be evaluated in lipid peroxidation inhibitory assays (e.g., TBARS assay with comparison to Trolox standard) and LDL oxidation models for cardiovascular drug discovery applications.

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.